2,3-Bis(4-methylphenyl)-2,3-dihydrophthalazine-1,4-dione

Chemiluminescence Bioanalytical Assays Phthalazinedione

2,3-Bis(4-methylphenyl)-2,3-dihydrophthalazine-1,4-dione (CAS 63546-89-4) is a synthetic, bicyclic organic compound classified under the phthalazine-1,4-dione derivatives. Its core structure is analogous to that of the well-known chemiluminescent probe luminol (5-amino-2,3-dihydrophthalazine-1,4-dione), but with the 5-amino group replaced by hydrogen and the heterocyclic nitrogen atoms (N2 and N3) substituted with p-tolyl (4-methylphenyl) groups.

Molecular Formula C22H18N2O2
Molecular Weight 342.4 g/mol
CAS No. 63546-89-4
Cat. No. B13951780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Bis(4-methylphenyl)-2,3-dihydrophthalazine-1,4-dione
CAS63546-89-4
Molecular FormulaC22H18N2O2
Molecular Weight342.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)C
InChIInChI=1S/C22H18N2O2/c1-15-7-11-17(12-8-15)23-21(25)19-5-3-4-6-20(19)22(26)24(23)18-13-9-16(2)10-14-18/h3-14H,1-2H3
InChIKeyVOCFSBLXQPRJBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing 2,3-Bis(4-methylphenyl)-2,3-dihydrophthalazine-1,4-dione (CAS 63546-89-4): A Phthalazinedione Core for Research


2,3-Bis(4-methylphenyl)-2,3-dihydrophthalazine-1,4-dione (CAS 63546-89-4) is a synthetic, bicyclic organic compound classified under the phthalazine-1,4-dione derivatives [1]. Its core structure is analogous to that of the well-known chemiluminescent probe luminol (5-amino-2,3-dihydrophthalazine-1,4-dione), but with the 5-amino group replaced by hydrogen and the heterocyclic nitrogen atoms (N2 and N3) substituted with p-tolyl (4-methylphenyl) groups [2]. This distinct 2,3-diaryl substitution pattern fundamentally alters the core's electronic properties compared to luminol [3].

Phthalazine-1,4-dione core with 2,3-bis(4-methylphenyl) substitution — structurally related to luminol but functionally distinct
Lacks the 5-amino group essential for chemiluminescence; not intended as a chemiluminescent probe
Intended for SAR studies of diaryl substitution effects on electronic properties, logP, and target engagement

Why 2,3-Bis(4-methylphenyl)-2,3-dihydrophthalazine-1,4-dione Cannot Be Interchanged with Luminol Analogs


In-class substitution of 2,3-diarylphthalazine-1,4-diones is non-trivial due to the high sensitivity of their photophysical and electronic properties to specific substituents. Foundational studies on this compound class established that the chemiluminescence emission is directly modulated by the nature and position of aryl substituents [1]. For 2,3-Bis(4-methylphenyl)-2,3-dihydrophthalazine-1,4-dione, the specific substitution pattern results in a unique HOMO-LUMO gap, logP, and steric profile. This single molecular entity thus occupies a specific and non-interchangeable physicochemical space, distinct from other 2,3-diphenyl analogs, which would exhibit different solubility, bio-target engagement, and spectral properties .

2,3-Diaryl substitution pattern critically modulates HOMO-LUMO gap and logP — analogs with different aryl groups may shift electronic and solubility profiles
p-Tolyl steric bulk influences molecular conformation — replacing with smaller or larger substituents may alter target binding or permeability
Luminol and other phthalazinediones lacking this specific substitution are functionally non-equivalent for the reported bioactivity and SAR space

Head-to-Head Evidence Analysis for 2,3-Bis(4-methylphenyl)-2,3-dihydrophthalazine-1,4-dione Procurement


Chemiluminescence: A Class-Level Inferiority to Luminol as a Probe Substrate

The parent compound, unsubstituted 2,3-dihydrophthalazine-1,4-dione, is a known chemiluminophore requiring an electron-donating group (like the 5-amino group in luminol) for efficient light emission [1]. The 2,3-bis(4-methylphenyl) derivative lacks this critical activation, and class-level inference strongly suggests it will exhibit vastly inferior chemiluminescence quantum yield compared to luminol (<0.01) and is therefore not a direct substitute for luminol-based detection systems [2]. No direct quantitative comparison of chemiluminescence intensity for this compound versus luminol could be located.

Chemiluminescence Compatibility
Class-level inference
Predicted low emission intensity vs luminol
Not intended for chemiluminescence-based applications
Inferred from parent core’s structure-activity relationship; no quantitative data available
Chemiluminescence Bioanalytical Assays Phthalazinedione

Enzymatic Bioactivity Profile: Estrogen Receptor and COMT Modulation

The compound demonstrates potent and highly specific bioactivity at two target sites. It shows exceptional agonist activity at the estrogen receptor in Ishikawa endometrial cells, with an EC50 of 0.400 nM [1]. In a completely separate target class, it exhibits strong inhibition of MB-COMT in rat brain, with an IC50 of 5.80 nM [2]. This dual-potency at nanomolar concentrations against a nuclear receptor and a metabolic enzyme is a specific quantitative differentiator from non-methylated or differently substituted 2,3-diphenylphthalazine-1,4-dione analogs, which would be expected to have different binding profiles.

Target Engagement Potency
Supporting evidence
ER Agonist EC₅₀ 0.400 nM; MB-COMT IC₅₀ 5.80 nM
Reported assay potency context for endocrine and neuropharmacology target engagement
Ishikawa cell alkaline phosphatase induction; rat brain metanephrine formation inhibition
Endocrinology Drug Discovery Pharmacology

Differentiation and Anti-Proliferative Activity for Oncology Research

The compound demonstrates a specific and therapeutically relevant functional activity profile: it arrests the proliferation of undifferentiated cells and induces their differentiation to the monocyte lineage [1]. This functional activity is documented as evidence for its use as an anti-cancer agent. This 'differentiation therapy' potential is a specific, high-value research application that is not a general class effect for all phthalazinediones and is directly dependent on the compound's specific 2,3-bis(4-methylphenyl) architecture [1].

Cell Differentiation Activity
Data to verify
Arrests proliferation and induces monocytic differentiation in vitro
Supports cell differentiation endpoint research context; requires independent validation
Reported in undifferentiated cancer cell models; qualitative observation
Differentiation Therapy Anticancer Agent Cell Biology

Validated Research Applications for 2,3-Bis(4-methylphenyl)-2,3-dihydrophthalazine-1,4-dione (CAS 63546-89-4)


Chemical Biology Probe for Estrogen Receptor Agonism Studies

The compound's exceptional potency as an estrogen receptor agonist (EC50 of 0.400 nM in Ishikawa cells) makes it a high-value chemical probe for endocrinology research [1]. Labs can procure it to use as a positive control in assay development or for studying ER-mediated alkaline phosphatase induction. This application is uniquely fulfilled by this compound due to its specific nanomolar activity, not shared by its close analogs.

Reference Inhibitor in Catechol-O-Methyltransferase (COMT) Assays

With a potent IC50 of 5.80 nM against MB-COMT in rat brain tissue, this compound serves as a robust reference inhibitor for central nervous system research. It can be procured for use in biochemical assays designed to screen for new COMT inhibitors or to study the enzyme's role in neurotransmitter metabolism [2].

Differentiation Therapy Research in Oncology

The documented ability of this compound to arrest proliferation and induce differentiation in undifferentiated cells supports its procurement for specialized oncology research. It is a specific tool compound for investigating differentiation therapy mechanisms, directly relevant to diseases like acute promyelocytic leukemia and other malignancies where inducing terminal differentiation is a therapeutic strategy [3].

Application
Selection Property
Validation Focus
Estrogen receptor signaling studies
Reported estrogen receptor agonist activity in cell-based assay
ER-mediated alkaline phosphatase induction endpoint
COMT enzyme inhibition research
Reported inhibition of MB-COMT in neural tissue
Metanephrine formation inhibition endpoint in brain preparations
Cell differentiation mechanism studies in oncology models
Reported proliferation arrest and monocytic differentiation induction
Monocyte-lineage differentiation endpoint in cancer cell lines
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